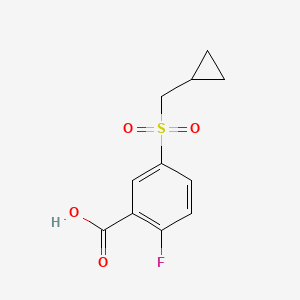

5-(Cyclopropylmethylsulfonyl)-2-fluorobenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

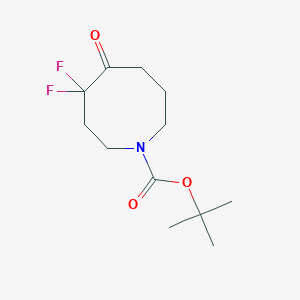

5-(Cyclopropylmethylsulfonyl)-2-fluorobenzoic acid (CMFBA) is a chemical compound that has been widely used in scientific research for its unique properties. CMFBA is a derivative of benzoic acid and has a molecular formula of C11H11FO3S. It is a white crystalline powder that is soluble in organic solvents but insoluble in water.

科学的研究の応用

Sulfhydryl Group Determination

One notable application is in the determination of sulfhydryl groups in biological materials. A study by Ellman (1959) synthesized a water-soluble aromatic disulfide useful for determining sulfhydryl groups, showcasing its application for biological materials Ellman, 1959.

Protein Engineering

Liu et al. (2021) introduced a novel chemical bond into proteins through genetically encoded unnatural amino acids, specifically a fluorosulfonyloxybenzoyl-l-lysine, enabling expansive covalent bonding of proteins. This technique is significant for protein engineering and biotherapeutic applications Liu et al., 2021.

Organic Synthesis and Drug Development

In organic synthesis, Leng and Qin (2018) developed a new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride, showcasing its application in the regioselective synthesis of 5-sulfonylfluoro isoxazoles. This method provides a direct route to functionalized isoxazoles, crucial for pharmaceutical development Leng & Qin, 2018.

Peptide Mimicry and Drug Discovery

Jiang and Burgess (2002) utilized 2-fluoro-5-nitrobenzoic acids in solid-phase syntheses of peptidomimetics, indicating that these compounds can stabilize β-turn conformations through a transannular hydrogen bond. This research is vital for developing new therapeutic agents by mimicking peptide structures Jiang & Burgess, 2002.

Insecticidal Activity

Shi et al. (2000) synthesized 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles and evaluated their insecticidal activities, demonstrating the potential of these compounds in agricultural applications Shi et al., 2000.

Hypoxia Stress and Cellular Redox Regulation

Zhang et al. (2020) developed a near-infrared fluorescent probe based on 2-fluoro-5-nitrobenzoic acid for detecting hydrogen polysulfides in cells and in vivo under hypoxia stress. This study contributes to understanding the biosynthesis and bio-function of reactive sulfur species in cellular redox regulation Zhang et al., 2020.

特性

IUPAC Name |

5-(cyclopropylmethylsulfonyl)-2-fluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO4S/c12-10-4-3-8(5-9(10)11(13)14)17(15,16)6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTFUBYBSMODJKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Cyclopropylmethanesulfonyl-2-fluorobenzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-9-chloro-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2892999.png)

![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(3-methoxy-phenyl)-acetic acid](/img/structure/B2893005.png)

![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-2-chloro-N-(2-methylpropyl)pyridine-3-carboxamide](/img/structure/B2893006.png)

![N-(4-bromophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2893018.png)